Triethylenetetramine hydrate Triethylenetetramine hydrate
Brand Name: Vulcanchem
CAS No.: 305808-21-3
VCID: VC3808775
InChI: InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2
SMILES: C(CNCCNCCN)N.O
Molecular Formula: C6H20N4O
Molecular Weight: 164.25 g/mol

Triethylenetetramine hydrate

CAS No.: 305808-21-3

Cat. No.: VC3808775

Molecular Formula: C6H20N4O

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

Triethylenetetramine hydrate - 305808-21-3

Specification

CAS No. 305808-21-3
Molecular Formula C6H20N4O
Molecular Weight 164.25 g/mol
IUPAC Name N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate
Standard InChI InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2
Standard InChI Key XJFQPBHOGJVOHU-UHFFFAOYSA-N
SMILES C(CNCCNCCN)N.O
Canonical SMILES C(CNCCNCCN)N.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Triethylenetetramine hydrate belongs to the polyamine family, characterized by four primary amine groups and a secondary amine group within its linear carbon chain. The IUPAC name, N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine hydrate, reflects its branched amine topology, while its SMILES notation (C(CNCCNCCN)N.O) explicitly denotes the hydration site . The compound’s PubChem CID (16211736) links it to its parent molecule, trientine (CID 5565), a therapeutic agent for Wilson’s disease .

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal that triethylenetetramine dihydrochloride, a related salt, exists in two anhydrous polymorphs (Forms I and II) and a hygroscopic dihydrate . Form I crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 11.0475(4) Å, b = 4.87475(16) Å, c = 11.1178(4) Å, and β = 106.9826(13)°, yielding a unit cell volume of 572.63(3) ų . The dihydrate structure features a diamond-like arrangement of chloride ions and ammonium groups, stabilized by ionic interactions and hydrogen bonding . Comparative thermal expansion analyses indicate that Form I exhibits the lowest thermal expansion coefficient, attributed to robust intermolecular forces .

Synthesis and Industrial Production

Historical Synthesis Methods

First synthesized in 1890 by A. W. von Hoffmann via chloramine condensation, triethylenetetramine is now industrially produced by heating ethylenediamine or ethanolamine with ammonia under controlled conditions . The hydrate form typically arises during crystallization processes, where water molecules integrate into the lattice structure .

Modern Production Techniques

Contemporary methods involve catalytic amination of ethylene dichloride or ethanolamine, followed by fractional distillation to isolate TETA from byproducts like diethylenetriamine . Hydration is achieved by exposing anhydrous TETA to atmospheric moisture or through deliberate water addition during purification .

Physicochemical Properties

Thermal and Solubility Profiles

Triethylenetetramine hydrate is a high-boiling-point liquid (bp ~266°C) with moderate water solubility, enhanced by hydrogen bonding between amine groups and water . Its hygroscopic nature necessitates airtight storage to prevent deliquescence .

Spectroscopic Signatures

Infrared (IR) spectra of TETA derivatives show characteristic N–H stretching vibrations at 3300–3500 cm⁻¹ and C–N stretches near 1100 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments for methylene (–CH₂–) and amine (–NH₂) groups, aiding structural validation .

Applications in Industry and Medicine

Pharmaceutical Use: Wilson’s Disease Management

As the active metabolite of trientine, TETA hydrate chelates excess copper in Wilson’s disease patients, forming stable complexes excreted renally . Clinical studies underscore its superiority over penicillamine in minimizing neurological side effects .

Epoxy Resin Curing

In polymer chemistry, TETA hydrate serves as a crosslinking agent for epoxy resins, imparting mechanical strength and thermal stability to composites . The amine groups initiate polyaddition reactions with epoxide rings, forming three-dimensional networks .

Corrosion Inhibition

Recent Research and Emerging Applications

Nanoscale Reactor Systems

Anzenbacher and Palacios (2009) leveraged TETA’s reactivity in attoliter-scale reactors, synthesizing fluorescent dansylamides on polyurethane nanofibers . This innovation highlights its potential in microfluidics and high-throughput screening .

Environmental Remediation

Preliminary studies explore TETA hydrate’s efficacy in heavy metal sequestration from wastewater, capitalizing on its high affinity for Cu²⁺, Ni²⁺, and Pb²⁺ ions .

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